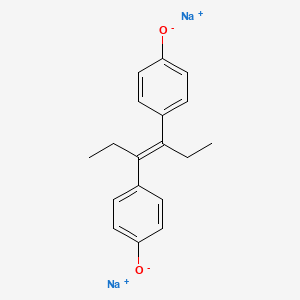

Diethylstilbestrol disodium salt

CAS No.: 63528-82-5

Cat. No.: VC3920363

Molecular Formula: C18H18Na2O2

Molecular Weight: 312.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63528-82-5 |

|---|---|

| Molecular Formula | C18H18Na2O2 |

| Molecular Weight | 312.3 g/mol |

| IUPAC Name | disodium;4-[(E)-4-(4-oxidophenyl)hex-3-en-3-yl]phenolate |

| Standard InChI | InChI=1S/C18H20O2.2Na/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14;;/h5-12,19-20H,3-4H2,1-2H3;;/q;2*+1/p-2/b18-17+;; |

| Standard InChI Key | IEUYBHJGPUETDA-QIKYXUGXSA-L |

| Isomeric SMILES | CC/C(=C(/CC)\C1=CC=C(C=C1)[O-])/C2=CC=C(C=C2)[O-].[Na+].[Na+] |

| SMILES | CCC(=C(CC)C1=CC=C(C=C1)[O-])C2=CC=C(C=C2)[O-].[Na+].[Na+] |

| Canonical SMILES | CCC(=C(CC)C1=CC=C(C=C1)[O-])C2=CC=C(C=C2)[O-].[Na+].[Na+] |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Diethylstilbestrol disodium salt (C₁₈H₁₈Na₂O₂) is a stilbene derivative formed by replacing two hydroxyl hydrogen atoms in DES with sodium ions. This modification enhances its aqueous solubility while retaining the core structure responsible for estrogenic activity. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Weight | 312.3 g/mol |

| IUPAC Name | Disodium 4,4'-(1,2-diethyl-1,2-ethenediyl)diphenolate |

| Parent Compound | Diethylstilbestrol (CAS 56-53-1) |

| Solubility | Soluble in water, methanol, DMSO |

The planar structure of the stilbene backbone allows for strong interactions with estrogen receptors (ERα and ERβ), mimicking endogenous estradiol .

Stereochemical Considerations

DES disodium salt exists predominantly in the trans configuration, which is critical for its estrogenic potency. The cis isomer, while less stable, has been implicated in distinct biological interactions, though research on this form remains limited .

Synthesis and Industrial Production

Historical Manufacturing Processes

The synthesis of DES disodium salt begins with the condensation of p-hydroxypropiophenone under alkaline conditions, followed by reduction and acid-catalyzed dehydration. Key steps include:

-

Pinacol Formation: Reaction of p-hydroxypropiophenone with sodium amalgam yields a diol intermediate.

-

Dehydration: Treatment with glacial acetic acid produces the stilbene core.

-

Salt Formation: Neutralization with sodium hydroxide replaces hydroxyl groups with sodium ions .

Modern Refinements

Contemporary methods employ greener solvents (e.g., ethanol-water mixtures) and catalytic hydrogenation to reduce reliance on toxic amalgams. Despite these advances, industrial production remains limited due to regulatory restrictions .

Pharmacological and Biochemical Profile

Estrogenic Activity

DES disodium salt binds ERα with an affinity comparable to estradiol (Kd ≈ 0.1 nM), inducing receptor dimerization and DNA binding at estrogen response elements (EREs). This activity drives transcriptional activation of genes involved in cell proliferation and differentiation .

Non-Genomic Signaling

At higher concentrations (>10 μM), DES disodium salt activates membrane-associated ERs, triggering rapid calcium influx and MAPK/ERK phosphorylation. This dual mechanism explains its potency in both endocrine regulation and carcinogenesis .

Toxicological Profile

Acute and Chronic Hazards

Reproductive Toxicity

Prenatal exposure to DES disodium salt causes:

-

F1 Generation: Urogenital malformations (e.g., vaginal adenosis), infertility .

-

F2/F3 Generations: Accelerated folliculogenesis, reduced ovarian reserve, and primary ovarian insufficiency (POI) in murine models .

Environmental Persistence and Ecotoxicology

Environmental Fate

| Parameter | Value |

|---|---|

| Soil Adsorption (Koc) | 3,200 L/kg (high retention) |

| Aquatic Half-Life | >180 days (resistant to hydrolysis) |

| Bioaccumulation Factor | 850 (in Daphnia magna) |

DES disodium salt resists biodegradation in activated sludge systems, posing long-term risks to aquatic ecosystems .

Regulatory Status

| Region | Classification |

|---|---|

| EU | CMR 1B (Carcinogen, Mutagen, Reproductive Toxicant) |

| USA (EPA) | Group A (Known Human Carcinogen) |

| California (Prop 65) | Listed for cancer, developmental toxicity |

Clinical and Research Implications

Historical Medical Use

From 1940–1971, DES disodium salt was prescribed to prevent miscarriage, despite later evidence showing increased risks of preterm birth and neonatal mortality. A retrospective cohort study found:

| Outcome | Relative Risk (DES vs. Control) |

|---|---|

| Breast Cancer | 1.82 (95% CI: 1.04–3.18) |

| Vaginal Clear Cell Adenocarcinoma | 40.2 (95% CI: 15.3–105.6) |

Mechanistic Insights from Transgenerational Studies

In CD-1 mice, gestational exposure to 100 μg/kg DES disodium salt caused:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume